N-(2-methoxy-5-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide
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Overview
Description
N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound It is characterized by the presence of methoxy, methyl, morpholine, and sulfonyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:
Formation of the Phenyl Ring: The starting material, 2-methoxy-5-methylphenol, is reacted with appropriate reagents to introduce the desired functional groups.
Morpholine Introduction: Morpholine is introduced through a sulfonylation reaction, where the sulfonyl group is attached to the phenyl ring.
Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: can be compared with other sulfonyl-containing phenyl derivatives.
N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: can be compared with other acetamide derivatives.
Uniqueness
Functional Groups: The presence of both methoxy and morpholine sulfonyl groups on the phenyl ring makes it unique.
Properties
Molecular Formula |
C20H24N2O6S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O6S/c1-15-3-8-19(26-2)18(13-15)21-20(23)14-28-16-4-6-17(7-5-16)29(24,25)22-9-11-27-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
InChI Key |
JZOFAMNCHMCSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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